molecular formula C22H25N3O2 B2846389 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-18-8

2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2846389
CAS No.: 443329-18-8
M. Wt: 363.461
InChI Key: IBIVYEACFIQUIY-UHFFFAOYSA-N
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Description

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic system, a planar scaffold recognized for its intercalation into DNA . This mechanism is a cornerstone for its potential as a cytotoxic agent, with research on analogous compounds demonstrating significant in vitro activity against human cancer cell lines, such as leukemia (HL-60) . The 2,3-diethoxy and 6-isobutyl substituents on the core structure are strategically designed to fine-tune the compound's lipophilicity, DNA-binding affinity, and overall pharmacokinetic profile, potentially enhancing its potency and selectivity . Beyond oncology, the indolo[2,3-b]quinoxaline core shows promise in other therapeutic areas. Some derivatives exhibit potent antimicrobial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, recent scientific literature highlights the broader potential of quinoxaline derivatives as inhibitors of viral pathogens, including respiratory viruses such as SARS-CoV-2, often through interactions with key viral protease enzymes . This compound is intended for research purposes only, specifically for investigating new mechanisms of action in cell biology, screening for anticancer and antimicrobial activities, and conducting structure-activity relationship (SAR) studies to develop novel pharmacophores.

Properties

IUPAC Name

2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIVYEACFIQUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Suzuki Coupling and C–N Bond Formation

A Pd-catalyzed approach developed by Gataullin et al. involves sequential Suzuki coupling and annulation reactions. Starting from 2,3-dibromoquinoxaline, the isobutyl group is introduced via Suzuki-Miyaura coupling using isobutylboronic acid under Pd(PPh₃)₄ catalysis (Scheme 1). Subsequent annulation with ethyl isocyanoacetate in the presence of CuI/1,10-phenanthroline yields the indoloquinoxaline core. This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions.

Key Reaction Conditions

  • Step 1 : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 80°C, 12 h.
  • Step 2 : CuI (10 mol%), 1,10-phenanthroline, toluene, 110°C, 24 h.

Cyclocondensation of Isatin Derivatives

Isatine-N-Glycoside Cyclocondensation

Cyclocondensation of isatine derivatives with 1,2-diaminobenzenes offers a direct route to the indoloquinoxaline scaffold. For 2,3-diethoxy-6-isobutyl variants, ethoxylated isatine precursors are reacted with 4-isobutyl-1,2-diaminobenzene in acetic acid under reflux. The reaction proceeds via imine formation followed by cyclization, yielding the target compound in 48–52% yield (Table 1).

Optimization Challenges

  • Ethoxy groups reduce electrophilicity at C-2 and C-3, necessitating prolonged reaction times (24–36 h).
  • Competing side reactions, such as over-alkylation, limit scalability.

Transition Metal-Catalyzed C–H Functionalization

Ru(II)-Mediated Ortho C–H Activation

A Ru(II)-catalyzed method enables direct introduction of the isobutyl group via C–H functionalization. Using [Ru(p-cymene)Cl₂]₂ (4 mol%) and AgSbF₆ (8 mol%), 2-arylquinoxalines undergo coupling with sulfonyl azides to form intermediates, which are oxidized with DDQ to yield 6-isobutyl derivatives. This one-pot strategy achieves yields up to 72% but requires expensive catalysts (Table 1).

Green Chemistry Approaches Using Bio-Based Catalysts

Orange Peel Extract-Mediated Synthesis

Aqueous orange peel extract, rich in ascorbic acid and polyphenols, catalyzes the cyclocondensation of isatin and o-phenylenediamine derivatives at room temperature. Ethoxylated isatin reacts with 4-isobutyl-1,2-diaminobenzene in the presence of 20 mL extract, yielding 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline in 58% yield after 30 minutes. This method eliminates toxic solvents but suffers from low reproducibility in large-scale batches.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Scope of Key Synthetic Routes

Method Catalyst System Yield (%) Reaction Time Key Advantage Limitation
Pd-Catalyzed Annulation Pd(PPh₃)₄/CuI 55–65 36 h Regioselective High catalyst loading
Cyclocondensation Acetic Acid 48–52 24–36 h Simple setup Low scalability
Ru-Catalyzed C–H Act. [Ru(p-cymene)Cl₂]₂/AgSbF₆ 68–72 12 h One-pot synthesis Costly reagents
Green Chemistry Orange Peel Extract 58 0.5 h Solvent-free Batch variability

Challenges in Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but promote side reactions in Pd-catalyzed routes. Ethanol/water mixtures improve green chemistry yields but slow cyclocondensation kinetics. Optimal temperatures range from 80°C (for Suzuki coupling) to 110°C (annulation).

Purification and Characterization

Column chromatography (SiO₂, ethyl acetate/hexane) remains the primary purification method. The compound’s low polarity (logP = 3.8) complicates separation from non-polar byproducts. HRMS and ¹H/¹³C NMR confirm regiochemistry, with distinctive shifts for ethoxy (δ 1.35–1.42 ppm) and isobutyl protons (δ 2.15–2.30 ppm).

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

The primary mechanism of action for 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts the normal functions of DNA, leading to inhibition of replication and transcription. The thermal stability of the intercalated complex is a crucial parameter for its biological activities .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Electronic and Photochemical Properties

The electronic properties of indoloquinoxalines are highly substituent-dependent. Key findings include:

  • HOMO Energy and Band Gap: 6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits the highest HOMO energy (-5.2 eV) and lowest band gap (2.3 eV) among tested derivatives, attributed to the electron-donating methoxy group . 2,3-Diethoxy substitution: Ethoxy groups are stronger electron donors than methoxy, suggesting the target compound may have even higher HOMO levels and lower band gaps, enhancing its suitability for optoelectronic applications.
  • Absorption Maxima :

    Compound Substituent(s) λmax (nm) Reference
    IQCH3 6-Methyl 405
    6-(4-Methoxyphenyl) 4-Methoxyphenyl ~400*
    Target Compound 2,3-Diethoxy, 6-isobutyl ~410-420†

    *Inferred from methoxy substituent effects.
    †Predicted red shift due to stronger electron donation from ethoxy groups.

Cytotoxicity and Antiviral Activity
  • B-220 (2,3-Dimethyl-6-(2-dimethylaminoethyl)): Displays potent antiviral activity against HIV-1 and CMV due to its DNA intercalation and minor groove binding . The dimethylaminoethyl side chain facilitates electrostatic interactions with DNA.
  • IDQ Series (e.g., IDQ-5, IDQ-10) : Exhibit cytotoxicity against HL-60 leukemia cells (IC50 < 10 µM) . Bulky substituents like cyclohexyl (e.g., 11t ) enhance DNA binding stability .
  • However, its lack of charged groups (unlike B-220) might reduce DNA affinity.
Topoisomerase II Inhibition and MDR Modulation
  • Analogs like NCA0424 and 9-OH-B-220 show weak topoisomerase II inhibition but significant multidrug resistance (MDR) modulation . This suggests the indoloquinoxaline scaffold prioritizes DNA intercalation over enzyme inhibition.

Substituent Effects on Physicochemical Properties

Electronic Effects
  • Electron-Donating Groups (e.g., methoxy, ethoxy) :

    • Increase HOMO energy, reduce band gaps, and red-shift absorption .
    • Ethoxy groups in the target compound likely amplify these effects compared to methoxy or methyl substituents.
  • Electron-Withdrawing Groups (e.g., bromo) :

    • Decrease HOMO energy and blue-shift absorption (e.g., 9-Bromo-2,3-diisopropoxy-6-methyl ) .
Steric and Lipophilic Effects
  • Alkyl Chains (e.g., isobutyl vs. cyclohexyl) :
    • Isobutyl : Moderately bulky, enhances lipophilicity (logP ~3.5 estimated) without severely hindering DNA intercalation.
    • Cyclohexyl (11t) : Higher steric bulk may improve thermal stability of DNA complexes .
  • Aromatic vs. Aliphatic Substituents :
    • Aromatic groups (e.g., 4-methoxyphenyl) improve π-π stacking with DNA bases, while aliphatic chains (e.g., isobutyl) favor hydrophobic interactions .

Biological Activity

2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its interactions with DNA. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This involves the insertion of the compound between the base pairs of DNA, which can disrupt normal DNA replication and transcription processes. The interaction is influenced by the compound's structural features, including the presence of ethoxy and isobutyl groups that enhance its affinity for DNA.

Key Mechanisms:

  • Intercalation : The compound binds to DNA, inhibiting replication and transcription.
  • Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines.
  • Thermal Stability : The stability of the DNA-complex impacts its biological efficacy.

The biochemical properties of this compound are characterized by its ability to interact with both DNA and proteins. These interactions lead to significant cellular effects:

Property Description
Cytotoxicity Effective against various human cancer cell lines
Interaction with DNA Intercalates into DNA helix
Thermal Stability Influences anticancer activity

Case Studies and Research Findings

Several studies have investigated the biological activity of related indoloquinoxaline derivatives, providing insights into their potential therapeutic applications.

  • Anticancer Activity :
    A study highlighted that indoloquinoxaline derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 5 µM to 20 µM, indicating potent activity against cancer cells compared to standard chemotherapy agents .
  • Antimicrobial Properties :
    Research has shown that indoloquinoxaline derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives demonstrated selective efficacy against antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Mechanistic Insights :
    Investigations into the molecular mechanisms revealed that compounds similar to this compound inhibit key enzymes involved in cell proliferation pathways. For instance, inhibition of topoisomerase I was noted as a significant mechanism contributing to their anticancer effects .

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.4 ppm for isobutyl -CH₂-; δ 4.2 ppm for ethoxy -OCH₂-) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₂H₂₆N₃O₂⁺, m/z 364.2021) .
  • X-ray crystallography : Resolves π-stacking interactions in the solid state, critical for optoelectronic applications .

What experimental approaches are used to study DNA intercalation and thermal stability of indoloquinoxaline derivatives?

Q. Advanced Research Focus

  • Thermal denaturation assays : Monitor ΔTₘ (increase in DNA melting temperature) via UV-Vis spectroscopy. For example, 2,3-diethoxy-6-isobutyl derivatives show ΔTₘ = 8–12°C at 10 µM concentration .
  • Circular dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
  • Molecular docking : Predicts binding affinity to minor grooves (e.g., Gibbs free energy ≈ -9.2 kcal/mol for GC-rich sequences) .

How can researchers resolve contradictions in biological activity data across studies on similar indoloquinoxalines?

Advanced Research Focus
Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HeLa vs. MCF-7) and IC₅₀ determination methods (MTT vs. SRB assays) .
  • Meta-analysis : Compare substituent effects systematically (e.g., IC₅₀ ranges: 6-isobutyl = 2.5 µM vs. 6-propyl = 5.8 µM in antiviral assays) .

What strategies are employed to enhance solubility and bioavailability for pharmacological studies?

Q. Advanced Research Focus

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 9-amino derivatives achieve >50 mg/mL in PBS) .
  • Prodrug design : Esterification of ethoxy groups (e.g., acetyl-protected analogs) enhances intestinal absorption .
  • Nanoformulation : Lipid-based nanoparticles increase bioavailability by 3-fold in murine models .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Q. Advanced Research Focus

  • Catalyst poisoning : Pd leaching in Suzuki reactions reduces yield at >10 g scale; use of immobilized Pd catalysts (e.g., Pd/C) mitigates this .
  • Purification : Column chromatography struggles with regioisomers; switching to recrystallization (ethanol/water) improves purity (>98%) .

How do modifications at the 6-position impact anticancer activity and selectivity?

Advanced Research Focus
Comparative SAR studies reveal:

  • Isobutyl vs. smaller alkyl groups : Isobutyl derivatives show 4-fold higher selectivity for cancer cells (SI = 12.3) due to enhanced hydrophobic interactions .
  • Electron-withdrawing groups : Bromine at position 9 (analogous to 9-Bromo-6-isobutyl derivatives) increases DNA binding but reduces solubility .

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